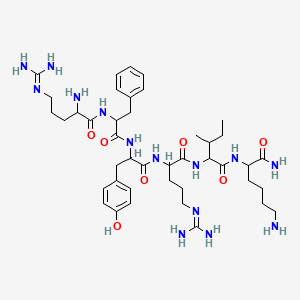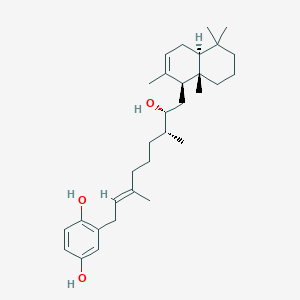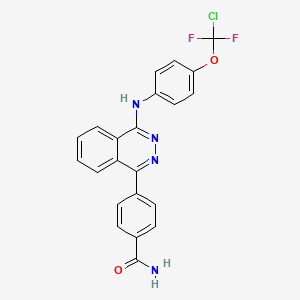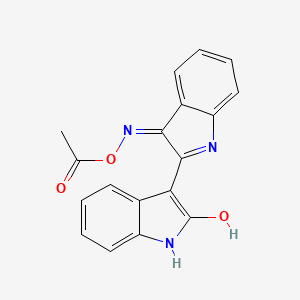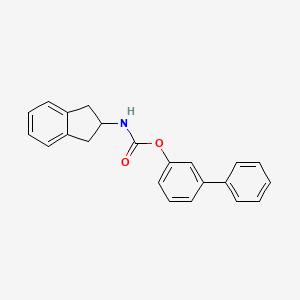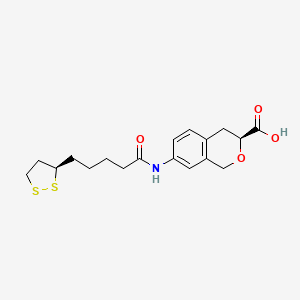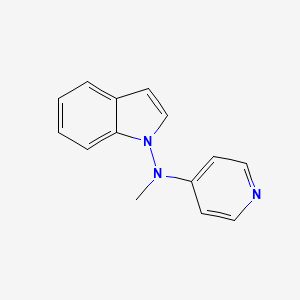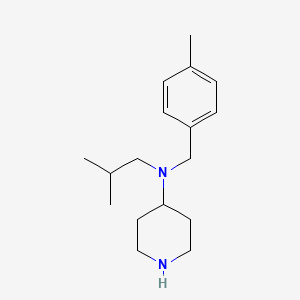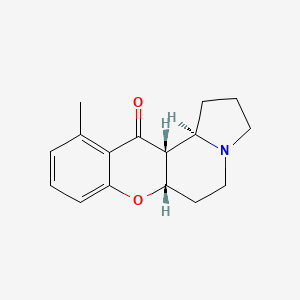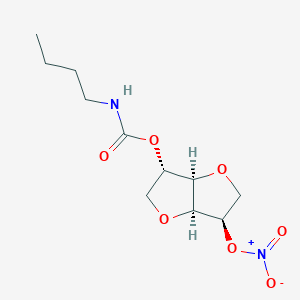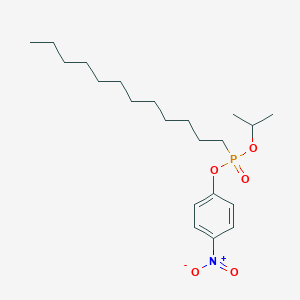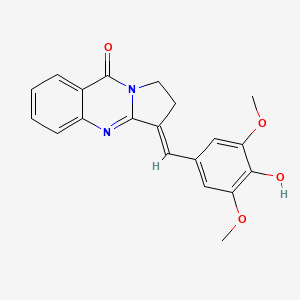
Isaindigotone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isaindigotone is an alkaloid compound extracted from the root of Isatis indigotica Fort, a biennial herbaceous plant widely distributed in China . The compound contains a pyrrolo-[2,1-b]quinazoline moiety conjugated with a benzylidene group . This compound has been found to possess extensive pharmacological activities, including antibiotic, antiviral, anti-endotoxin, anti-inflammatory, and antitumor properties .
Preparation Methods
Isaindigotone can be synthesized through various chemical routes. One common method involves the condensation of anthranilic acid with 4-(tert-butoxycarbonylamino)butyric acid and 4-hydroxy- or -acetoxy-3,5-dimethoxybenzaldehyde in acetic anhydride . Another approach is the one-step three-component reaction involving anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acid, and 4-hydroxy- or -acetoxy-3,5-dimethoxybenzaldehyde
Chemical Reactions Analysis
Isaindigotone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions are various this compound derivatives with potentially improved pharmacological properties .
Scientific Research Applications
Mechanism of Action
Isaindigotone exerts its effects through various molecular targets and pathways. In the context of its anti-inflammatory activity, this compound inhibits the phosphorylation of nuclear factor kappa B (NF-κB), reducing the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta . This inhibition leads to a decrease in the inflammatory response in BV-2 cells . Additionally, this compound induces apoptosis in gastric cancer cells by suppressing the mitochondrial apoptotic pathway and the PI3K/AKT/mTOR signaling axis .
Comparison with Similar Compounds
Isaindigotone is structurally related to other quinazoline alkaloids, such as vasicine and deoxyvasicinone . this compound’s unique conjugation with a benzylidene group distinguishes it from these compounds . This structural difference contributes to its distinct pharmacological activities, including its potent anti-inflammatory and antitumor properties .
Similar compounds include:
Deoxyvasicinone: A quinazoline alkaloid with potential anticancer activities.
This compound’s unique structure and diverse pharmacological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3E)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-10-12(11-17(26-2)18(16)23)9-13-7-8-22-19(13)21-15-6-4-3-5-14(15)20(22)24/h3-6,9-11,23H,7-8H2,1-2H3/b13-9+ |
InChI Key |
UBCUTNIGHUVICE-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\CCN3C2=NC4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2CCN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B10849366.png)
![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)
